N-bicyclo[2.2.1]hept-2-yl-1-(3,4-dichlorophenyl)methanesulfonamide
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-1-(3,4-dichlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H17Cl2NO2S and its molecular weight is 334.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.0357053 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has shown the synthesis and structural elucidation of various sulfonamides, including those similar to "N-bicyclo[2.2.1]hept-2-yl-1-(3,4-dichlorophenyl)methanesulfonamide." These studies often involve complex reactions to form novel compounds with potential applications in materials science and organic chemistry. For instance, the work by Kas’yan et al. (2009) on cage-like amines highlights the synthesis and oxidation of camphor-10-sulfonic acid amides, demonstrating the utility of bicyclic structures in synthesizing complex molecules with unique properties Kas’yan et al., 2009.
Reactivity and Transformations
Further research delves into the reactivity and transformations of these compounds, providing insights into their potential applications. Studies like those by Palchikov et al. (2014) investigate the synthesis and aminolysis of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-(oxiran-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide, shedding light on the regioselectivity of transformations involving these sulfonamides Palchikov et al., 2014.
Molecular Structure Determination
The determination of molecular structures through methods like X-ray diffraction analysis is crucial for understanding the properties and potential applications of these compounds. For example, Gowda et al. (2007) provided detailed insights into the molecular structure of "N-(3,4-Dichlorophenyl)methanesulfonamide," helping to understand the conformational preferences and potential reactivity of such molecules Gowda et al., 2007.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-1-(3,4-dichlorophenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2S/c15-12-4-2-10(6-13(12)16)8-20(18,19)17-14-7-9-1-3-11(14)5-9/h2,4,6,9,11,14,17H,1,3,5,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTCJOMKUALJJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NS(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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